4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone
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Overview
Description
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is an organic compound that features a cyclopentenone core substituted with a tert-butyldimethylsilyloxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, protecting hydroxyl groups from unwanted reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butyldimethylsilyloxy)phenylboronic acid
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-(tert-Butyldimethylsilyloxy)cyclohexanone
Uniqueness
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is unique due to its cyclopentenone core, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyldimethylsilyloxy group enhances its utility as a protecting group in various synthetic applications.
Properties
CAS No. |
96925-50-7 |
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Molecular Formula |
C13H24O2Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3 |
InChI Key |
SQNXIGVELAFLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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